4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Overview
Description
4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as an acylated amine, with an appropriate reagent under acidic or basic conditions.
Formation of the Pyridine Ring: The pyridine ring is then constructed by reacting the pyrrole intermediate with a suitable aldehyde or ketone in the presence of a catalyst, such as a Lewis acid.
Introduction of the Carboxylic Acid Group: The final step involves the introduction of the carboxylic acid group at the desired position on the pyrrolopyridine scaffold. This can be achieved through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a tool in biological research to study the effects of specific chemical modifications on biological systems.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a specific biological pathway. Alternatively, the compound may interact with a receptor, triggering a signaling cascade that leads to a specific cellular response .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid include other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: These compounds have a different substitution pattern on the pyrrolopyridine scaffold.
Uniqueness
The presence of the dimethyl groups at positions 4 and 6, along with the carboxylic acid group at position 3, contributes to its unique reactivity and biological activity .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-6(2)12-9-8(5)7(4-11-9)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
FYNZKXBARXCPMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CN2)C(=O)O)C |
Origin of Product |
United States |
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